Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is a synthetic compound known for its potent and selective inhibition of the phosphatase and tensin homolog (PTEN) enzyme . This compound has a molecular weight of 417.22 Da and a molecular formula of C12H18N2O11V . It is primarily used in scientific research due to its ability to increase phosphatidylinositol (3,4,5)-trisphosphate (PIP3) levels, phosphorylation of protein kinase B (Akt), and glucose uptake .
Preparation Methods
The synthesis of Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate involves the reaction of vanadium oxo compounds with 3-hydroxypyridine-2-carboxylic acid in the presence of water to form the trihydrate complex . The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the formation of the desired product .
Chemical Reactions Analysis
Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate undergoes various chemical reactions, including:
Oxidation: The vanadium center can undergo oxidation reactions, altering its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting its chemical properties.
Substitution: The hydroxyl and carboxyl groups in the 3-hydroxypyridine-2-carboxylic acid moiety can participate in substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is widely used in scientific research due to its role as a PTEN inhibitor . Its applications include:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metals.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving PTEN and Akt.
Industry: Utilized in the development of biochemical assays and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects by selectively and reversibly inhibiting the PTEN enzyme, leading to increased levels of PIP3 and subsequent activation of the Akt signaling pathway . This pathway is crucial for various cellular processes, including cell growth, proliferation, and survival . The inhibition of PTEN by this compound has been shown to induce senescence and reduce cell viability in certain cancer cell lines .
Comparison with Similar Compounds
Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is unique due to its specific inhibition of PTEN and its ability to modulate the Akt signaling pathway . Similar compounds include:
3-Hydroxypyridine-2-carboxylic acid: A related compound used as a ligand in metal complexes.
Vanadium oxo complexes: Various vanadium-based compounds with different ligands that exhibit similar biochemical properties.
These compounds share some chemical properties but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C12H18N2O11V+ |
---|---|
Molecular Weight |
417.22 g/mol |
IUPAC Name |
hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1 |
InChI Key |
OWDNSCJMZFXFMO-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.